
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The compound features a nitroimidazole ring substituted with a methyl group and a nitro group, along with an ethyl iodoacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate typically involves the following steps:
Formation of the Nitroimidazole Ring: The nitroimidazole ring can be synthesized through the nitration of 2-methylimidazole using nitric acid.
Introduction of the Ethyl Iodoacetate Moiety: The ethyl iodoacetate group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitroimidazole with ethyl iodoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodoacetate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential use in drug development, particularly for targeting anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes in microorganisms. The molecular targets include DNA, proteins, and other cellular macromolecules, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for similar applications as metronidazole and tinidazole.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate is unique due to the presence of the ethyl iodoacetate moiety, which can be further modified through substitution reactions. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activity.
Propriétés
Numéro CAS |
90102-75-3 |
|---|---|
Formule moléculaire |
C8H10IN3O4 |
Poids moléculaire |
339.09 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-iodoacetate |
InChI |
InChI=1S/C8H10IN3O4/c1-6-10-5-7(12(14)15)11(6)2-3-16-8(13)4-9/h5H,2-4H2,1H3 |
Clé InChI |
VLRNEHVAKGJZKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCOC(=O)CI)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
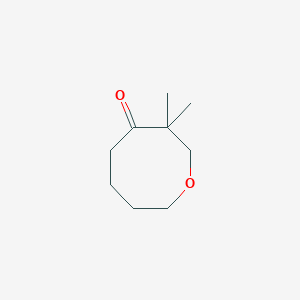
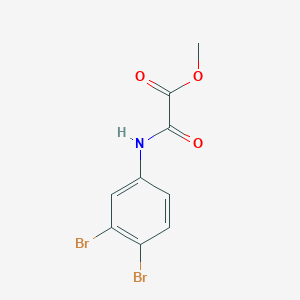
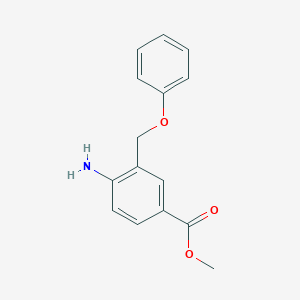
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
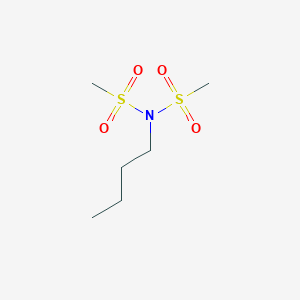
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
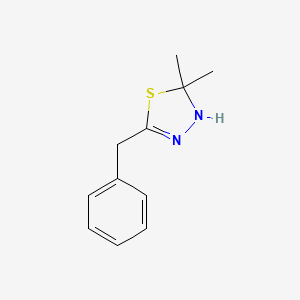

![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
